molecular formula C22H19NO5S B2612838 4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid CAS No. 879922-49-3

4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid

カタログ番号: B2612838
CAS番号: 879922-49-3
分子量: 409.46
InChIキー: CLJCGRFBTJNFJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a chromen-4-one core substituted with a 1,3-benzothiazole moiety at position 3, an ethyl group at position 6, a hydroxyl group at position 7, and a butanoic acid chain at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring planar aromatic systems and polar functional groups .

特性

IUPAC Name

4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxochromen-2-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5S/c1-2-12-10-13-17(11-15(12)24)28-16(7-5-9-19(25)26)20(21(13)27)22-23-14-6-3-4-8-18(14)29-22/h3-4,6,8,10-11,24H,2,5,7,9H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJCGRFBTJNFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid is a derivative of benzothiazole and chromone, which are known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

The chemical structure of the compound can be described as follows:

PropertyValue
Molecular Weight 323.37 g/mol
Molecular Formula C18H13N3O3S
LogP 4.0393
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Polar Surface Area 47.129 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid. For instance, derivatives of benzothiazole and chromone have shown significant cytotoxic effects against various cancer cell lines, including leukemia, melanoma, and breast cancer cells.

In a study evaluating a series of benzothiazole and chromone derivatives, several compounds exhibited IC50 values indicating potent anticancer activity. For example, compounds were tested in HCT116 and HeLa cell lines with notable results:

CompoundIC50 (µM) HCT116IC50 (µM) HeLa
Compound 2c≤10≤10
Compound 7h≤5≤5
Compound 7l≤5≤5

These findings suggest that modifications in the structure significantly enhance biological activity against cancer cells .

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific kinases involved in cell cycle regulation and DNA damage response pathways. For example, the inhibition of ATR kinase has been associated with increased cytotoxicity in cancer cells. The compounds demonstrated the ability to inhibit phosphorylation of Chk1 at Ser 317, further confirming their role as ATR inhibitors .

Case Studies

  • In Vitro Studies : A comprehensive study evaluated the anticancer activities of synthesized benzothiazole derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with some achieving logGI(50) values as low as -5.38 .
  • Molecular Docking Studies : Molecular docking studies have shown that the binding interactions of these compounds with ATR kinase are comparable to those of known inhibitors like Torin2. This suggests a targeted approach in developing these compounds as potential therapeutic agents .

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of benzothiazole and chromone. For instance, compounds similar to 4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid have shown cytotoxic effects against various cancer cell lines, including HeLa and HCT116. In particular, a study found that certain derivatives exhibited IC50 values indicating significant inhibition of cell proliferation at low concentrations .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Benzothiazole derivatives have been reported to possess activity against a range of bacteria and fungi. The presence of the benzothiazole moiety enhances the ability to interact with microbial targets, making it a candidate for further investigation in antimicrobial drug development .

Anti-inflammatory Effects

Compounds derived from benzothiazole and chromone have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their utility in treating inflammatory diseases .

Synthesis and Modification

The synthesis of 4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid typically involves multi-step synthetic routes that include:

  • Formation of the Chromone Core : Utilizing resorcinol derivatives and heteroaryl acetonitriles through reactions such as Hoesch reaction.
  • Substitution Reactions : Modifying the chromone structure with various substituents to enhance biological activity.
  • Final Coupling Steps : Attaching the butanoic acid moiety to achieve the final compound structure .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of several benzothiazole-chromone derivatives, including 4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid . The results indicated that specific modifications significantly enhanced cytotoxicity against cancer cell lines, with detailed molecular docking studies revealing binding affinities comparable to established anticancer agents .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated promising antimicrobial activity, leading researchers to suggest that further optimization could yield effective therapeutic agents for infectious diseases .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromenone Core

The following compounds share the chromenone-benzothiazole scaffold but differ in substituents, leading to distinct physicochemical and biological properties:

a) 3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one
  • Key Differences: Position 2: Methyl group instead of butanoic acid. Position 7: 4-Trifluoromethylbenzyloxy ether replaces the hydroxyl group.
  • Impact: The trifluoromethylbenzyloxy group increases lipophilicity (logP ~4.2 estimated), enhancing membrane permeability but reducing aqueous solubility compared to the target compound’s hydroxyl and carboxylic acid groups .
b) 4-{[(6-Chloro-1,3-benzothiazol-2-yl)carbamoyl]amino}-4-oxobutanoic Acid
  • Key Differences: Benzothiazole Substitution: 6-Chloro modification on the benzothiazole ring. Side Chain: Carbamoyl-urea linkage to the butanoic acid.
  • The carbamoyl-urea group adds hydrogen-bonding capacity, which may improve target specificity in protease inhibition compared to the target compound’s simpler butanoic acid chain .

Physicochemical Properties Comparison

Property Target Compound Trifluoromethylbenzyloxy Analog Chloro-Carbamoyl Analog
Molecular Weight ~455.5 g/mol ~529.5 g/mol ~383.8 g/mol
logP (Est.) ~2.8 (moderate polarity) ~4.2 (high lipophilicity) ~1.5 (high polarity)
Water Solubility Moderate (due to -COOH/-OH) Low (ether/CF3 groups) High (polar carbamoyl/urea)
Ionization at pH 7.4 Carboxylic acid deprotonated Neutral (no ionizable groups) Carboxylic acid deprotonated

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。